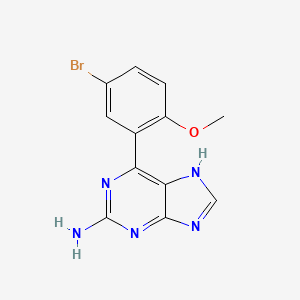

6-(5-Bromo-2-Methoxyphenyl)-9h-Purin-2-Amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “PMID25703523C7d” is a small molecular drug known for its potential applications in various scientific fields. It is also referred to as 43U or GTPL8304. This compound has been investigated for its potential as a discovery agent in various research studies .

Preparation Methods

The synthetic routes and reaction conditions for the preparation of PMID25703523C7d involve several steps. The compound is typically synthesized through a series of organic reactions, including carbonization methods and acidification types. Common methods include one-step, two-step, hydrothermal, and template methods. The choice of carbon source material and carbonization temperature plays a crucial role in the preparation process . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

PMID25703523C7d undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfonating agents, phosphoric acid, heteropoly acid, and nitric acid. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

PMID25703523C7d has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it has been studied for its potential role in regulating gene transcription and epigenetic memory. In medicine, it is being investigated as a potential therapeutic agent for treating myeloproliferative neoplasms and other diseases . In industry, it is used in the production of carbon-based solid acids and other materials .

Mechanism of Action

The mechanism of action of PMID25703523C7d involves its interaction with specific molecular targets and pathways. It acts as a chromatin reader protein that recognizes and binds acetylated histones, playing a key role in the transmission of epigenetic memory across cell divisions. It also promotes the phosphorylation of the C-terminal domain of RNA polymerase II, leading to the activation of gene transcription . Additionally, it interacts with the P-TEFb complex and recruits it to promoters, further enhancing transcriptional activity .

Comparison with Similar Compounds

PMID25703523C7d can be compared with other similar compounds, such as those containing the 9H-purine scaffold. These compounds share similar structural features but may differ in their specific molecular targets and mechanisms of action. The uniqueness of PMID25703523C7d lies in its ability to act as a chromatin reader protein and its role in regulating gene transcription . Similar compounds include other bromodomain-containing proteins and small molecular drugs with similar chemical structures .

properties

Molecular Formula |

C12H10BrN5O |

|---|---|

Molecular Weight |

320.14 g/mol |

IUPAC Name |

6-(5-bromo-2-methoxyphenyl)-7H-purin-2-amine |

InChI |

InChI=1S/C12H10BrN5O/c1-19-8-3-2-6(13)4-7(8)9-10-11(16-5-15-10)18-12(14)17-9/h2-5H,1H3,(H3,14,15,16,17,18) |

InChI Key |

KDNVOUMYSICLPF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C2=C3C(=NC(=N2)N)N=CN3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-N'-[3,5-bis(trifluoromethyl)phenyl]-2-pyridin-3-ylacetohydrazide](/img/structure/B10773516.png)

![(3S)-4-{[(E)-2-[1-(4-fluorophenyl)-3-(propan-2-yl)-1H-indol-2-yl]ethenyl](hydroxy)phosphoryl}-3-hydroxybutanoic acid](/img/structure/B10773521.png)

![(S)-1-(2-aza-bicyclo[2.2.2]octan-2-yl)-2-(2-(3,5-dimethylphenyl)-3-(1-(2-(pyridin-4-yl)ethylamino)propan-2-yl)-1H-indol-5-yl)-2-methylpropan-1-one](/img/structure/B10773529.png)

![[(1S,2S,3S,4S,5R,6S,8S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10773532.png)

![[125I]resiniferatoxin](/img/structure/B10773537.png)

![4-[2-[1-(4-fluorophenyl)-3-propan-2-ylindol-2-yl]ethenyl-hydroxyphosphoryl]-3-hydroxybutanoic acid](/img/structure/B10773550.png)

![(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-3-naphthalen-2-yl-2-(3-pyridin-3-ylpropanoylamino)propanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]butanediamide](/img/structure/B10773563.png)

![(3R)-6-[2-(4-fluorophenyl)-4,6-bis(propan-2-yl)phenoxy]-3,5-dihydroxyhexanoate](/img/structure/B10773564.png)

![Methyl 9-(4-chloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate](/img/structure/B10773577.png)

![(7S,10S,13R,16S,19R)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-[3-(diaminomethylideneamino)propyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B10773591.png)

![N-[3-[(1S,7S)-3-amino-4-thia-2-azabicyclo[5.1.0]oct-2-en-1-yl]-4-fluorophenyl]-5-chloropyridine-2-carboxamide](/img/structure/B10773600.png)